molecular formula C16H16O2 B13655601 1-Methoxy-1-(4-phenylphenyl)propan-2-one CAS No. 7462-32-0

1-Methoxy-1-(4-phenylphenyl)propan-2-one

Cat. No.: B13655601
CAS No.: 7462-32-0
M. Wt: 240.30 g/mol
InChI Key: FDIHYNMAWJRBOC-UHFFFAOYSA-N
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Description

1-Methoxy-1-(4-phenylphenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a methoxy group and a 4-phenylphenyl (biphenyl) moiety at the carbonyl carbon. The biphenyl group introduces aromatic bulk, while the methoxy substituent contributes electronic effects via resonance and steric interactions.

Its reactivity is influenced by the electron-donating methoxy group and the hydrophobic biphenyl system, which may enhance solubility in non-polar media or modulate biological activity .

Properties

CAS No.

7462-32-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-1-(4-phenylphenyl)propan-2-one

InChI

InChI=1S/C16H16O2/c1-12(17)16(18-2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,1-2H3

InChI Key

FDIHYNMAWJRBOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

1-Methoxy-1-(4-phenylphenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenylbenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This acetal is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-Methoxy-1-(4-phenylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Scientific Research Applications

1-Methoxy-1-(4-phenylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for conditions such as cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-Methoxy-1-(4-phenylphenyl)propan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 1-Methoxy-1-(4-phenylphenyl)propan-2-one, highlighting substituent variations and their implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound Methoxy, biphenyl at C1 C₁₆H₁₆O₂ 252.30 Hypothesized: High lipophilicity, potential polymer initiator -
1-(4-Methoxyphenyl)propan-1-one Methoxy at para position, propan-1-one C₁₀H₁₂O₂ 164.20 Pale yellow oil; synthesized via Friedel-Crafts acylation (73% yield) [1]
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one Trifluoroethoxy at para position C₁₁H₁₁F₃O₂ 232.20 Enhanced electron-withdrawing effects; fluorinated analogs often used in medicinal chemistry [7]
1-[(4-Methoxyphenyl)sulfanyl]propan-2-one Sulfanyl group at para-methoxyphenyl C₁₀H₁₂O₂S 196.27 Bioreduction studies with yeast strains; sulfur enhances redox activity [6]
1,1,1-Trifluoro-3-(4-phenylphenyl)propan-2-one Trifluoromethyl, biphenyl at C3 C₁₆H₁₃F₃O 278.27 High thermal stability; used in materials science [18]
1-(4-Fluoro-3-methoxyphenyl)propan-2-one Fluoro and methoxy on phenyl ring C₁₀H₁₁FO₂ 182.19 Predicted boiling point: 260.8°C; halogen effects on polarity [17]

Physicochemical Properties

  • NMR Trends : Methoxy groups resonate as singlets near δ 3.8–3.9 (e.g., δ 3.83 in 1-(4-Methoxyphenyl)propan-1-one ), while biphenyl systems show aromatic protons between δ 7.0–8.0. Fluorinated analogs exhibit distinct ¹⁹F NMR signals.
  • Thermal Stability : Trifluoromethyl groups () enhance thermal resistance, whereas methoxy groups may lower melting points due to reduced crystallinity .

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